5-bromo-2-methanesulfinylbenzonitrile
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Overview
Description
5-Bromo-2-methanesulfinylbenzonitrile is an organic compound with the molecular formula C8H6BrNOS It is characterized by the presence of a bromine atom, a methanesulfinyl group, and a nitrile group attached to a benzene ring
Scientific Research Applications
5-Bromo-2-methanesulfinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential to form strong interactions with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Safety and Hazards
The safety data sheet for a related compound, “5-Bromo-2-methoxybenzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage. Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion. In case of contact, immediate medical attention is advised .
Mechanism of Action
Target of Action
5-Bromo-2-methylsulfinylbenzonitrile is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels . They are used in the treatment of type II diabetes .
Mode of Action
It’s known that the compound is used in the synthesis of sglt2 inhibitors . These inhibitors work by blocking the reabsorption of glucose in the kidneys, which is then excreted in the urine .
Biochemical Pathways
As a precursor to sglt2 inhibitors, it’s likely involved in the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, these drugs reduce renal glucose reabsorption and thereby lower blood glucose levels .
Pharmacokinetics
As a precursor in the synthesis of sglt2 inhibitors, its adme (absorption, distribution, metabolism, and excretion) properties would be transformed during the synthesis process into those of the final drug compound .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its transformation contributes to the production of drugs that effectively lower blood glucose levels in patients with type ii diabetes .
Action Environment
The action environment of 5-Bromo-2-methylsulfinylbenzonitrile is likely in a laboratory setting, where it is used as a precursor in the synthesis of SGLT2 inhibitors . The stability, efficacy, and action of the compound can be influenced by various factors in this environment, including temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methanesulfinylbenzonitrile typically involves the introduction of the bromine and methanesulfinyl groups onto a benzonitrile core. One common method involves the bromination of 2-methanesulfinylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methanesulfinylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: Formation of 5-bromo-2-methanesulfonylbenzonitrile
Reduction: Formation of 5-bromo-2-methanesulfinylbenzylamine
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methanesulfinyl group.
5-Bromo-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methanesulfinyl group.
2-Methanesulfinylbenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-2-methanesulfinylbenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the bromine and methanesulfinyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-methylsulfinylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-12(11)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOZSGMMUJGEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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